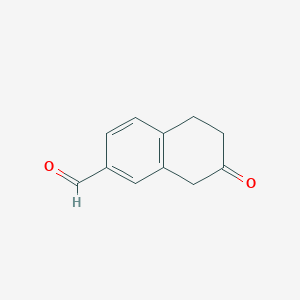
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H10O2 It is a derivative of naphthalene, characterized by the presence of an aldehyde group and a ketone group on a tetrahydronaphthalene ring system
Vorbereitungsmethoden
The synthesis of 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde can be achieved through several methods. One common synthetic route involves the oxidation of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde using manganese (IV) oxide in dichloromethane at room temperature. The reaction typically proceeds for about 4 hours, yielding the desired product with a high degree of purity .
Analyse Chemischer Reaktionen
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde include:
5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
5,6,7,8-Tetrahydro-2-naphthylamine: This compound features an amine group instead of the aldehyde and ketone groups.
The uniqueness of this compound lies in its dual functional groups (aldehyde and ketone), which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
7-oxo-6,8-dihydro-5H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-2,5,7H,3-4,6H2 |
InChI-Schlüssel |
VMHXFMWDTPINFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1=O)C=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



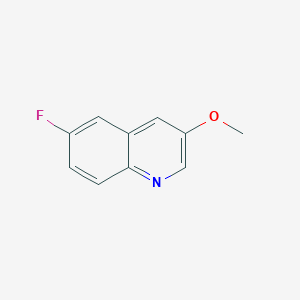
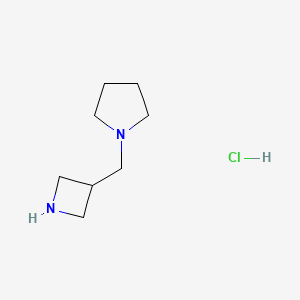
![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
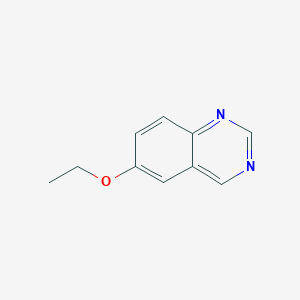
![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)
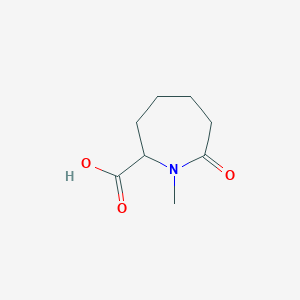

![Spiro[benzimidazole-2,3'-pyrrole]](/img/structure/B11915350.png)
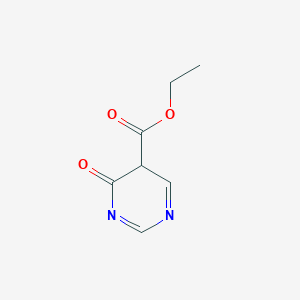



![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
